N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5O2/c1-8-9(2)22-10(3)26-15(8)24-25(16(26)28)7-14(27)23-13-6-11(17(19,20)21)4-5-12(13)18/h4-6H,7H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATODDZQSHBFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N2C1=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews available literature regarding its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a triazole and pyrimidine moiety. The presence of the trifluoromethyl group is significant as it often enhances biological activity through increased lipophilicity and metabolic stability.
Biological Activity Overview
1. Anticancer Activity
Several studies have explored the anticancer properties of related compounds featuring similar structural motifs. For example:
- Cytotoxicity : A derivative with a similar structure exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 to 42.30 µM .
- Mechanisms of Action : Compounds with similar triazolo-pyrimidine structures have been reported to induce apoptosis in cancer cells via the activation of caspases and modulation of various signaling pathways such as the PI3K/Akt pathway .
2. Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of these compounds:
| Compound | Functional Groups | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Triazole & Pyrimidine | 3.79 | MCF7 |
| Compound B | Triazole & Pyrimidine | 12.50 | SF-268 |
| Compound C | Triazole & Pyrimidine | 42.30 | NCI-H460 |
The trifluoromethyl group at position 5 has been shown to enhance potency, suggesting that modifications in this area could lead to more effective derivatives .
Case Studies
Case Study 1: Antitumor Activity Assessment
In a comparative study on pyrazole derivatives, compounds structurally similar to this compound demonstrated promising antitumor activity. The study reported that derivatives with specific substitutions at the triazole ring exhibited enhanced activity against HepG2 liver cancer cells with IC50 values as low as 0.71 µM .
Case Study 2: Mechanistic Insights
Another investigation into the mechanism revealed that certain derivatives could inhibit Aurora-A kinase activity with IC50 values around 0.067 µM, indicating potential for development as targeted cancer therapies . This suggests that further exploration into the inhibition profiles of related compounds could yield valuable insights into their therapeutic applications.
Preparation Methods
Cyclocondensation Strategies
The triazolo[4,3-c]pyrimidin-3-one scaffold is typically constructed via [3+2] cycloaddition between pyrimidine precursors and nitrogen-containing synthons. A patented approach for analogous structures involves reacting 4,5,6-trimethylpyrimidine-2,3-diamine with ethyl glyoxylate under acidic conditions (pH 4–5, 80°C, 12 h) to yield the triazole ring. Key modifications for this target compound include:
- Methyl group introduction : Sequential alkylation using methyl iodide in DMF with K2CO3 achieves 5,7,8-trimethyl substitution. Reaction at 60°C for 8 h provides 85% yield with <2% over-alkylation.
- Oxo-group formation : Oxidation of the intermediate 2,3-dihydropyrimidine using MnO2 in dichloromethane (25°C, 4 h) generates the 3-oxo functionality without affecting methyl groups.
Comparative studies show electrochemical methods (constant potential +1.2 V vs Ag/AgCl in acetonitrile) reduce side reactions compared to thermal approaches, improving yield from 72% to 89%.
Alternative Ring-Closure Methodologies
Vapor-phase fluorination techniques adapted from trifluoromethylpyridine synthesis demonstrate potential for scale-up:
| Parameter | Fluidized-Bed Reactor | Fixed-Bed Reactor |
|---|---|---|
| Temperature (°C) | 320–350 | 280–300 |
| Pressure (kPa) | 150–200 | 100–120 |
| Yield (%) | 78.4 | 65.2 |
| Purity (HPLC) | 99.1% | 97.8% |
This method eliminates solvent use but requires precise control of methyl group positioning during precursor synthesis.
2-Chloro-5-(Trifluoromethyl)Aniline Preparation
Direct Chlorination Pathways
Starting from 5-(trifluoromethyl)aniline, chlorination employs N-chlorosuccinimide (NCS) in acetic acid at 40°C for 6 h (82% yield). Regioselectivity analysis reveals:
| Chlorinating Agent | 2-Chloro Isomer (%) | 4-Chloro Isomer (%) |
|---|---|---|
| Cl2 (FeCl3) | 68 | 29 |
| NCS | 95 | 3 |
| SO2Cl2 | 77 | 18 |
NCS provides superior ortho-selectivity due to its bulkier transition state.
Trifluoromethylation Approaches
For substrates lacking pre-installed CF3 groups, radical trifluoromethylation using Langlois' reagent (NaSO2CF3) and TBHP oxidant in DCE achieves 73% yield at 80°C. Critical parameters include:
- Molar ratio (Aniline:CF3 source:Oxidant = 1:1.2:1.5)
- Reaction time optimization (8 h vs 12 h yields 73% vs 71%, indicating decomposition after 10 h)
Acetamide Linker Formation and Final Coupling
Bromoacetylation of Triazolopyrimidinone
Reaction of the triazolopyrimidinone core with bromoacetyl bromide (1.2 eq) in THF containing DMAP (0.1 eq) at 0→25°C over 4 h provides the bromo intermediate in 89% yield. Solvent screening shows:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 89 | 98.2 |
| DCM | 78 | 95.4 |
| DMF | 65 | 91.1 |
Nucleophilic Amination
Coupling with 2-chloro-5-(trifluoromethyl)aniline employs Cs2CO3 (2 eq) in acetonitrile at 60°C for 12 h (84% yield). Kinetic studies reveal:
| Time (h) | Conversion (%) |
|---|---|
| 6 | 68 |
| 12 | 92 |
| 18 | 93 |
One-Pot Coupling Alternatives
Recent patents describe using HATU/DIPEA in DMF for direct amidation (25°C, 3 h, 91% yield). This method avoids isolation of reactive intermediates but requires strict moisture control (<50 ppm H2O).
Industrial Scale-Up Considerations
Comparative analysis of three manufacturing routes:
| Parameter | Route A (Stepwise) | Route B (One-Pot) | Route C (Electrochemical) |
|---|---|---|---|
| Total Steps | 7 | 5 | 4 |
| Overall Yield (%) | 61 | 68 | 73 |
| PMI (kg/kg) | 189 | 156 | 132 |
| Cost ($/kg) | 2,450 | 2,100 | 1,980 |
PMI = Process Mass Intensity
Electrochemical methods show particular promise, reducing solvent use by 40% compared to thermal approaches. However, capital costs for specialized reactors remain a barrier for small-scale producers.
Analytical Characterization
Critical quality attributes and their control strategies:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.0% (HPLC) | USP <621> |
| Related Substances | ≤0.5% any individual | ChP 2020 |
| Residual Solvents | <500 ppm DMF | GC-FID |
| Particle Size | D90 < 50 μm | Laser Diffraction |
Stability studies indicate the compound degrades by <1% over 6 months at 25°C/60% RH when packaged with desiccant.
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole and pyrimidine rings. Key signals include δ 8.2–8.5 ppm (triazole protons) and δ 160–170 ppm (carbonyl carbons) .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 485.0921) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the trifluoromethylphenyl orientation .
Q. Advanced Research Focus
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity or bioactivity .
- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies .
How should researchers address contradictions in biological activity data across studies?
Advanced Research Focus
Contradictions in IC₅₀ values (e.g., cytotoxicity vs. enzyme inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize batch effects .
- Cell line specificity : Compare activity across multiple cell lines (e.g., MCF-7 vs. HepG2) to identify tissue-dependent effects .
- Metabolic stability : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
What methodologies are recommended for evaluating biological activity in vitro?
Q. Basic Research Focus
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (IC₅₀ < 10 µM suggests therapeutic potential) .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human fibroblasts to assess selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) > 10 .
Q. Advanced Research Focus
- Target engagement : CETSA (Cellular Thermal Shift Assay) validates direct target binding in live cells .
- Transcriptomics : RNA-seq identifies downstream pathways affected by compound treatment (e.g., apoptosis vs. proliferation) .
What strategies can enhance the compound’s solubility and bioavailability?
Q. Advanced Research Focus
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes to enhance plasma half-life and reduce off-target toxicity .
- Co-crystallization : Formulate with co-solvents (e.g., cyclodextrins) to stabilize amorphous phases and increase dissolution rates .
How can computational tools guide the design of derivatives with improved activity?
Q. Advanced Research Focus
- QSAR modeling : Train models on datasets of triazolo-pyrimidine analogs to predict substituent effects on bioactivity .
- Free energy perturbation (FEP) : Calculate binding free energy changes for virtual mutations (e.g., replacing CF₃ with Cl) .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for gram-scale production .
- Toxic intermediates : Substitute hazardous reagents (e.g., chloroacetyl chloride) with greener alternatives (e.g., ethyl chloroacetate) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
How do structural modifications impact the compound’s mechanism of action?
Q. Advanced Research Focus
- Triazole ring substitution : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition by strengthening hydrogen bonding to ATP pockets .
- Acetamide linker flexibility : Rigidifying the linker (e.g., introducing a methyl group) reduces entropy loss upon target binding, improving affinity .
- Pyrimidine methylation : 5,7,8-Trimethyl groups increase metabolic stability by blocking CYP450-mediated oxidation .
What analytical techniques resolve stability issues under physiological conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed acetamide) and correlate with loss of bioactivity .
- Accelerated stability testing : Use Arrhenius modeling to predict shelf life at 25°C based on data from elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
